2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical methods for synthesizing thiophene derivatives .
Chemical Reactions Analysis
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors .
Comparison with Similar Compounds
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene ring structure but differ in their substituents and pharmacological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9(15)12-5-4-11(17-12)6-7-14-13(16)8-10-2-3-10/h4-5,9-10,15H,2-3,6-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAVEGJCRDHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)CC2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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